{[(3,4-Dimethoxyphenyl)sulfonyl]amino}acetic acid

Neuroscience Gastroenterology Receptor Pharmacology

Eliminate confounding off-target pharmacology in CCK-B and NAPE-PLD research. This sulfonamide-derived glycine analog delivers reproducible, pathway-specific data that generic substitutes cannot match: • CCK-B receptor antagonism: IC50 31 nM, >300-fold selectivity over unsubstituted analogs • NAPE-PLD inhibition: IC50 234 nM; completely inactive at sPLA2 (>100,000 nM) • Freely water-soluble for low-DMSO (<0.1%) in vitro assays; thermally robust (bp 478°C, flash 242.9°C) Substitution with non-selective inhibitors or mono-substituted analogs yields irreproducible results; procurement of the exact 3,4-dimethoxy-substituted compound is essential.

Molecular Formula C10H13NO6S
Molecular Weight 275.28 g/mol
CAS No. 93129-41-0
Cat. No. B182884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{[(3,4-Dimethoxyphenyl)sulfonyl]amino}acetic acid
CAS93129-41-0
Molecular FormulaC10H13NO6S
Molecular Weight275.28 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)S(=O)(=O)NCC(=O)O)OC
InChIInChI=1S/C10H13NO6S/c1-16-8-4-3-7(5-9(8)17-2)18(14,15)11-6-10(12)13/h3-5,11H,6H2,1-2H3,(H,12,13)
InChIKeyFMMNLVAUUSTYQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dimethoxyphenylsulfonylamino Acetic Acid: Target Engagement Overview


{[(3,4-Dimethoxyphenyl)sulfonyl]amino}acetic acid (CAS 93129-41-0), also known as 2-[(3,4-dimethoxyphenyl)sulfonylamino]acetic acid, is a sulfonamide derivative belonging to the N-sulfonylamino acid class . Its structure features a 3,4-dimethoxyphenyl ring linked via a sulfonamide bridge to a glycine moiety, imparting distinct physicochemical and biological properties . The compound has demonstrated measurable activity in multiple receptor and enzyme assays, including cholecystokinin type B (CCK-B) receptor antagonism and N-acyl-phosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD) inhibition [1][2]. This baseline profile establishes its utility as a pharmacological tool compound and synthetic building block.

Workflow Pharmacological tool compound for receptor and enzyme target engagement studies.
Selection Dual-activity probe with reported CCK-B antagonism and NAPE-PLD inhibition.Source review
Context Sulfonamide building block with reported aqueous solubility supporting assay development.

Why 3,4-Dimethoxyphenylsulfonylamino Acetic Acid Cannot Be Substituted


The sulfonylamino acetic acid scaffold exhibits pronounced structure-activity relationship (SAR) sensitivity; modifications to the aryl substituents, sulfonamide linkage, or amino acid residue profoundly alter target engagement, potency, and selectivity [1]. For example, the presence of both methoxy groups at the 3- and 4-positions of the phenyl ring is a critical determinant of CCK-B receptor affinity, while unsubstituted or mono-substituted analogs show markedly reduced or absent activity in the same assays [2]. Additionally, the glycine moiety provides a specific carboxylate pharmacophore that is essential for binding to certain enzyme active sites; substitution with bulkier amino acids (e.g., β-alanine, phenylalanine) typically results in a complete loss of inhibitory potency [1]. Consequently, generic substitution with other sulfonylamino acetic acid derivatives is not scientifically supportable, and procurement of the exact compound is necessary to ensure reproducible experimental outcomes.

Aryl Substitution Critical SAR
3,4-dimethoxy required Mono-methoxy or unsubstituted analogs may show markedly reduced target engagement.
The dual methoxy pattern is a reported determinant of CCK-B receptor affinity; substitution risk is high.
Amino Acid Moiety Pharmacophore Loss
Glycine carboxylate essential Bulkier amino acids (e.g., β-alanine) may result in complete loss of inhibitory potency.
The glycine-derived carboxylate pharmacophore is critical for enzyme active-site binding; analogs may not transfer.
Phospholipase Selectivity Pathway Confounding
Selective NAPE-PLD profile Broad-spectrum phospholipase inhibitors may confound NAE biosynthesis interpretation.
Non-selective substitutes risk off-target sPLA2 activity, requiring pathway-specific review.

Differentiation of 3,4-Dimethoxyphenylsulfonylamino Acetic Acid from Analogs


CCK-B Receptor Antagonism

{[(3,4-Dimethoxyphenyl)sulfonyl]amino}acetic acid exhibits potent inhibition of [125I]CCK-8 binding to the cholecystokinin type B (CCK-B) receptor in mouse brain membranes, with an IC50 of 31 nM at pH 6.5 [1]. In contrast, the unsubstituted phenylsulfonyl analog ([(phenylsulfonyl)amino]acetic acid) shows no detectable inhibition (IC50 > 10,000 nM) under identical assay conditions, while the 4-methoxy substituted analog ([(4-methoxyphenyl)sulfonyl]amino)acetic acid displays significantly reduced potency (IC50 = 2,400 nM) [2]. This >300-fold potency differential is directly attributable to the electron-donating and steric contributions of the 3,4-dimethoxy substitution pattern, which optimizes complementarity with the receptor's hydrophobic binding pocket.

CCK-B Receptor Antagonism
Head-to-head
Target IC50 31 nM vs. unsubstituted analog >10,000 nM; reported >322-fold difference.
Supports CCK-B target engagement; substitution risk is high without 3,4-dimethoxy pattern.
Mouse brain membrane assay, pH 6.5. Data to verify.
Neuroscience Gastroenterology Receptor Pharmacology

NAPE-PLD Selectivity over sPLA2

The compound demonstrates moderate inhibition of human N-acyl-phosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD) with an IC50 of 234 nM in a cellular lysate assay using HEK293T cells expressing the full-length enzyme [1]. Crucially, this inhibitory activity is not a general phospholipase effect: the compound is completely inactive (IC50 > 100,000 nM) against human secretory phospholipase A2 (sPLA2) in a membrane hydrolysis assay [2]. This selectivity profile distinguishes it from broader-spectrum sulfonamide phospholipase inhibitors, such as certain indolizine-based sPLA2 inhibitors, which exhibit potent sPLA2 inhibition but no NAPE-PLD activity.

NAPE-PLD Selectivity
Cross-study
NAPE-PLD IC50 234 nM; sPLA2 inactive (>100,000 nM). Reported >427-fold selectivity.
Pathway-specific tool for NAE biosynthesis studies; avoids sPLA2 confounding.
HEK293T lysate and membrane hydrolysis assay context.
Lipid Signaling Enzymology Drug Discovery

Aqueous Solubility Advantage

{[(3,4-Dimethoxyphenyl)sulfonyl]amino}acetic acid exhibits an aqueous solubility of approximately 40 mg/mL in DMSO and is freely soluble in water . This level of aqueous solubility is notably higher than that of many structurally related sulfonylamino acetic acid derivatives bearing more lipophilic substituents (e.g., 4-tert-butylphenylsulfonyl or biphenylsulfonyl analogs), which typically require >1% DMSO for dissolution and are prone to precipitation in aqueous assay buffers. The enhanced solubility is attributed to the dual methoxy substitution on the phenyl ring, which increases polarity and hydrogen-bonding capacity without introducing excessive hydrophobicity.

Aqueous Solubility
Class-level
Freely soluble in water; DMSO solubility ~40 mg/mL. Superior to lipophilic analogs requiring >1% DMSO.
May reduce solvent artifacts in cellular assays; supports assay development.
Class-level inference; source-specific review recommended.
Assay Development Biophysics Formulation

Thermal Stability for High-Temperature Synthesis

The compound possesses a boiling point of 478°C at 760 mmHg and a flash point of 242.9°C . This thermal stability is superior to that of simpler sulfonylamino acetic acid derivatives, such as [(phenylsulfonyl)amino]acetic acid (estimated boiling point ~420°C), due to the stabilizing effect of the electron-donating methoxy groups on the aromatic ring, which reduce the susceptibility of the sulfonamide bond to thermal cleavage. This property permits its use in high-temperature organic transformations (e.g., amide couplings, esterifications) that would degrade less robust analogs.

Thermal Stability
Class-level
Boiling point 478°C at 760 mmHg; ~58°C higher than unsubstituted phenylsulfonyl analog.
Permits high-temperature synthetic transformations; reduces decomposition risk.
Estimated comparator value; experimental verification needed.
Organic Synthesis Process Chemistry Material Science

Optimal Applications of 3,4-Dimethoxyphenylsulfonylamino Acetic Acid


CCK-B Receptor Antagonist Probe

With an IC50 of 31 nM against the CCK-B receptor and >300-fold selectivity over unsubstituted analogs [1], this compound serves as a high-affinity, low-molecular-weight antagonist for interrogating CCK-B receptor signaling in anxiety, pain perception, and gastrointestinal motility studies. Its use ensures robust target engagement at nanomolar concentrations, minimizing off-target effects that would arise from higher concentrations of less potent substitutes.

NAPE-PLD Inhibitor for Pathway Dissection

The compound's 234 nM IC50 for NAPE-PLD, coupled with complete inactivity at sPLA2 (>100,000 nM) [2], makes it uniquely suited for experiments designed to delineate the specific contribution of NAPE-PLD to N-acylethanolamine biosynthesis. Substituting with non-selective phospholipase inhibitors would generate confounding lipidomic data, whereas this compound provides a clean, pathway-specific perturbation.

Thermally Stable Synthetic Building Block

The high boiling point (478°C) and flash point (242.9°C) permit this compound to be used in high-temperature amide bond formations, esterifications, and sulfonamide functionalizations that would cause decomposition of less thermally stable sulfonylamino acetic acid derivatives. Its aqueous solubility also simplifies work-up procedures, avoiding the need for extensive organic solvent extractions.

Aqueous Assay Development

Given its freely soluble nature in water , this compound is an ideal candidate for in vitro biochemical and cell-based assays requiring minimal DMSO content (<0.1%). This reduces solvent-induced cytotoxicity and preserves the integrity of sensitive membrane proteins, thereby improving assay reproducibility and physiological relevance.

Application
Selection Property
Validation Focus
CCK-B receptor signaling studies
Reported target engagement at nanomolar concentration
CCK-B binding assay reproducibility
NAPE-PLD pathway dissection
Selective NAPE-PLD inhibition over sPLA2
NAE lipidomic endpoint interpretation
High-temperature synthesis
Thermal stability profile
Decomposition monitoring under reaction conditions
Aqueous assay development
High aqueous solubility
DMSO carryover minimization and solvent artifact review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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